molecular formula C18H26N2O4 B2704201 Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate CAS No. 1235116-62-7

Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate

Cat. No.: B2704201
CAS No.: 1235116-62-7
M. Wt: 334.416
InChI Key: CDDZTQQJGUBTDZ-UHFFFAOYSA-N
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Description

Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and pharmacological applications .

Preparation Methods

The synthesis of Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 4-isopropoxybenzoic acid with thionyl chloride to form 4-isopropoxybenzoyl chloride. This intermediate is then reacted with methyl 4-aminomethylpiperidine-1-carboxylate in the presence of a base such as triethylamine to yield the desired compound . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:

    Piperidine-4-carboxylic acid: Known for its use in the synthesis of pharmaceuticals.

    N-(4-isopropoxybenzyl)piperidine-4-carboxamide: Similar in structure but with different substituents, leading to varied biological activities.

    4-(4-isopropoxyphenyl)piperidine: Another related compound with potential therapeutic applications.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting biological activities.

Properties

IUPAC Name

methyl 4-[[(4-propan-2-yloxybenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-13(2)24-16-6-4-15(5-7-16)17(21)19-12-14-8-10-20(11-9-14)18(22)23-3/h4-7,13-14H,8-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDZTQQJGUBTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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